4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid
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Overview
Description
4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid is a synthetic compound characterized by the presence of terminal nitro and carboxylic acid groups, with a disulfide bond in the center. This compound is often used as a building block in various chemical syntheses due to its unique structural features .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid typically involves the reaction of 5-nitropyridine-2-thiol with 4-methyl-4-pentenoic acid under oxidative conditions to form the disulfide bond. The reaction is usually carried out in the presence of an oxidizing agent such as hydrogen peroxide or iodine .
Industrial Production Methods
While specific industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar oxidative coupling reactions. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The nitro group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine.
Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Employed in the study of disulfide bond formation and reduction in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its cleavable disulfide bond.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid involves the cleavage of the disulfide bond under reducing conditions, which can release active thiol groups. These thiol groups can then interact with various molecular targets, including proteins and enzymes, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)butanoic acid
- 4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)hexanoic acid
Uniqueness
4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid is unique due to its specific chain length and the presence of both nitro and carboxylic acid groups, which provide distinct reactivity and functionality compared to similar compounds .
Biological Activity
4-Methyl-4-((5-nitropyridin-2-yl)disulfanyl)pentanoic acid, with the molecular formula C10H12N2O4S2 and a molecular weight of 288.3 g/mol, is a synthetic compound featuring a disulfide bond, nitro group, and carboxylic acid functionalities. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.
The compound is synthesized through the reaction of 5-nitropyridine-2-thiol with 4-bromopentanoic acid, typically using a base such as sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions are optimized for yield and purity, with purification methods including recrystallization or chromatography employed post-synthesis .
Antimicrobial Activity
Nitro-containing compounds are known for their antimicrobial properties. The biological activity of this compound may be attributed to the nitro group, which can undergo reduction to form reactive intermediates that bind covalently to DNA, leading to cell death . In studies involving similar nitro compounds, significant inhibitory effects against various pathogens such as Pseudomonas aeruginosa and Escherichia coli have been observed, suggesting that this compound may exhibit comparable antimicrobial efficacy .
Anticancer Potential
Research indicates that compounds with disulfide bonds can interact with thiol-containing biomolecules, potentially modifying protein functions. The ability of this compound to form stable linkages with cysteine residues in proteins may enhance its utility as an anticancer agent. Preliminary studies show that related compounds exhibit cytotoxicity against various cancer cell lines, indicating a possible pathway for therapeutic applications .
The mechanism by which this compound exerts its biological effects involves several key processes:
- Formation of Disulfide Bonds : The compound can form disulfide bonds with thiol groups in proteins, potentially altering their structure and function.
- Redox Reactions : The nitro group may participate in redox reactions, generating reactive oxygen species that can damage cellular components.
- DNA Interaction : Reduced nitro species can bind to DNA, leading to mutagenic effects and cell death.
Case Studies
Several studies have evaluated the biological activity of nitro-containing compounds similar to this compound:
Properties
IUPAC Name |
4-methyl-4-[(5-nitropyridin-2-yl)disulfanyl]pentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4S2/c1-11(2,6-5-10(14)15)19-18-9-4-3-8(7-12-9)13(16)17/h3-4,7H,5-6H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYWKJNWJUPZBQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(=O)O)SSC1=NC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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